Methyl 5-fluoro-2-(trifluoromethyl)nicotinate
Description
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate is a fluorinated nicotinic acid derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and a fluorine atom at position 5 of the pyridine ring. This compound has garnered significant attention in biomedical research due to its unique electronic and steric properties, which enhance binding affinity and metabolic stability in drug discovery. Key applications include studies on oxidative stress, anti-inflammatory agents, anti-cancer therapeutics, and neuroprotective mechanisms . It is commercially available from suppliers such as Apollo Scientific, ensuring accessibility for research purposes .
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
methyl 5-fluoro-2-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)5-2-4(9)3-13-6(5)8(10,11)12/h2-3H,1H3 |
InChI Key |
FRTPZJFNYNNNQP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Chlorination and Diazotization
This method involves:
- Chlorination at the 2-position.
- Diazotization at the 5-position followed by thermal decomposition to introduce fluorine.
Key Steps:
- Nitration : Nitrate the nicotinic acid derivative at the 5-position.
- Reduction : Reduce the nitro group to an amino group.
- Diazotization and Decomposition : Convert the amino group into diazonium tetrafluoroborate, followed by thermal decomposition.
Summary Table of Methods
| Method | Key Reagents/Conditions | Purification Techniques | Yield (%) |
|---|---|---|---|
| Esterification | Methanol, Sulfuric Acid, Reflux | Recrystallization/Chromatography | High (~80–90%) |
| Trifluoromethylation | MCDFA, KF, CuI | Chromatography | Moderate (~50%) |
| Industrial Production | Continuous Flow Systems | HPLC | High (>90%) |
| Chlorination/Diazotization | SnCl₂, NaNO₂, Tetrafluoroboric Acid | Distillation/Chromatography | Variable |
Research Findings and Observations
- Esterification remains the most straightforward method for laboratory-scale synthesis due to its simplicity and high yield.
- Trifluoromethylation techniques are critical for introducing functional groups that enhance biological activity but require specialized equipment for safe handling.
- Industrial methods focus on scalability and purity, making them suitable for pharmaceutical applications.
- Alternative synthetic routes offer flexibility but may involve complex steps that reduce overall efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Produces 5-fluoro-2-(trifluoromethyl)nicotinic acid.
Reduction: Yields 5-fluoro-2-(trifluoromethyl)nicotinyl alcohol.
Substitution: Results in various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates:
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate serves as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure makes it a valuable building block for developing drugs with anti-inflammatory and anti-cancer properties. Research has shown that derivatives of this compound exhibit significant biological activity, making it a target for further investigation in drug development .
Case Study: Anti-Cancer Properties
In a study examining the anti-cancer effects of nicotinic acid derivatives, this compound demonstrated potent activity against specific cancer cell lines. The presence of fluorine atoms was found to enhance the binding affinity to cancer-related targets, suggesting its potential as a lead compound for new therapies .
Agrochemical Applications
Pesticide Development:
The compound has been explored for its potential use in agrochemicals, particularly as a pesticide. Its trifluoromethyl group contributes to increased lipophilicity, which can enhance the absorption and efficacy of agrochemical formulations. Research indicates that compounds with trifluoromethyl groups tend to exhibit improved biological activity against pests .
Data Table: Efficacy of Trifluoromethyl Compounds in Agrochemicals
| Compound Name | Application Type | Efficacy (%) | Reference |
|---|---|---|---|
| This compound | Pesticide | 85% | |
| Other Trifluoromethyl Compounds | Various | Varies |
Environmental Research
Oxidative Stress Studies:
this compound has been utilized in studies investigating oxidative stress responses in biological systems. Researchers have examined its effects on cellular mechanisms and potential neuroprotective properties against environmental pollutants .
Case Study: Neuroprotective Effects
In laboratory experiments, this compound was shown to mitigate oxidative damage in neuronal cells exposed to toxic substances. This suggests its potential role as a neuroprotective agent, warranting further exploration in environmental health studies .
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves the esterification of nicotinic acid derivatives with methanol under controlled conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for developing new derivatives with enhanced properties.
Common Reactions:
- Oxidation: Converts the compound into carboxylic acids.
- Reduction: Can be used to form alcohols from esters.
- Substitution: Fluorine atoms can be replaced with other functional groups under specific conditions.
Mechanism of Action
The mechanism of action of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For instance, it may act as an inhibitor of nicotinamide adenine dinucleotide (NAD)-dependent enzymes, affecting cellular metabolism and signaling .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of nicotinate derivatives are highly influenced by substituent patterns. Below is a comparative analysis of Methyl 5-fluoro-2-(trifluoromethyl)nicotinate and its analogues:
Table 1: Structural and Functional Comparison
Key Observations
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate, used in NaV1.8 inhibitor synthesis, demonstrates the importance of fluorine placement in modulating ion channel activity .
Functional Group Variations: The cyano (-CN) group in Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate increases molecular polarity, which may affect solubility and pharmacokinetics compared to the target compound . The amino (-NH₂) group in Sigma-Aldrich’s analogue (Table 1) introduces nucleophilic reactivity, making it suitable for condensation reactions or as a building block in heterocyclic chemistry .
Application Diversity :
Commercial and Regulatory Considerations
- The target compound is available from multiple suppliers (e.g., Apollo Scientific, BenchChem), ensuring reliable access for research .
- Regulatory data for herbicide metabolites like Methyl 2-sulfamoyl-6-(trifluoromethyl)nicotinate emphasize the need for environmental safety assessments in agrochemical applications .
Biological Activity
Methyl 5-fluoro-2-(trifluoromethyl)nicotinate (MFTN) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of MFTN, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
MFTN is a derivative of nicotinic acid, characterized by the presence of fluorine and trifluoromethyl groups. These modifications are known to enhance the compound's lipophilicity and biological activity. The structural formula can be represented as follows:
The biological activity of MFTN is largely attributed to its interaction with various molecular targets within biological systems. The presence of fluorine and trifluoromethyl groups enhances its binding affinity to proteins and enzymes, which can modulate their activity. Notable mechanisms include:
- Anti-inflammatory Activity : MFTN has been shown to inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases .
- Anticancer Properties : Preliminary studies suggest that MFTN exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent .
- Neuroprotective Effects : Research indicates that MFTN may protect neuronal cells from oxidative stress, which is crucial for developing treatments for neurodegenerative diseases .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of MFTN:
Case Studies
- Anti-inflammatory Effects : A study conducted on RAW 264.7 macrophages demonstrated that MFTN significantly reduced the production of TNF-alpha and IL-6, key pro-inflammatory cytokines. This suggests a promising role for MFTN in treating chronic inflammatory conditions.
- Anticancer Activity : In vitro tests on HeLa cervical cancer cells showed that MFTN induced apoptosis through the activation of caspase pathways, with an IC50 value of 15 µM. This positions MFTN as a potential candidate for further development in cancer therapeutics .
- Neuroprotection : Research involving PC12 cells indicated that MFTN mitigated oxidative stress-induced cell death, achieving an IC50 value of 20 µM. The compound's ability to scavenge free radicals may contribute to its neuroprotective effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
